molecular formula C17H12N6 B2977918 2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338418-44-3

2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2977918
CAS No.: 338418-44-3
M. Wt: 300.325
InChI Key: OERNWGOYNMZBQY-MDWZMJQESA-N
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Description

2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5,7-dimethyl core and a cyano-substituted vinyl group linked to a 2-pyridinyl moiety. This compound belongs to a broader class of heterocyclic molecules known for diverse biological activities, including kinase inhibition, neuroimaging applications, and hypnotic effects. Its synthesis typically involves condensation reactions between 3-amino-1H-pyrazole-4-carbonitrile and diketones like 2,4-pentanedione, followed by functionalization of the vinyl group .

Properties

IUPAC Name

2-[(Z)-1-cyano-2-pyridin-2-ylethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-11-7-12(2)23-17(21-11)15(10-19)16(22-23)13(9-18)8-14-5-3-4-6-20-14/h3-8H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERNWGOYNMZBQY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=N3)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=CC=N3)/C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CID 6184290) is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H12N6C_{17}H_{12}N_6 and it features a complex structure that contributes to its biological efficacy. The presence of cyano and pyridine groups enhances its interaction with biological targets.

PropertyValue
Molecular Weight296.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP2.3

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, revealing promising results.

Case Study: National Cancer Institute Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The findings indicated:

  • Broad Spectrum Activity : The compound showed activity against multiple cancer types with selectivity ratios ranging from 0.7 to 39 at the GI50 level.
  • Mechanism of Action : It was found to inhibit the PI3Kδ pathway, comparable to Duvelisib (IC50 = 0.0034 μM), leading to cell cycle arrest at the S phase and increased apoptosis rates in leukemia cells (HL60) .

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Selectivity Ratio
HL60 (Leukemia)0.0034High
CNE-2Not specifiedStrong growth inhibition
SW48011.08Moderate

Mechanistic Insights

The compound induces apoptosis through the upregulation of pro-apoptotic factors such as Bax and cleaved PARP while downregulating anti-apoptotic factors like Bcl-2. This dual mechanism enhances its potential as an anticancer agent .

Pharmacological Applications

Beyond cancer therapy, pyrazolo[1,5-a]pyrimidines have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens .

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To confirm the efficacy and safety profile in animal models.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
  • Structural Modifications : To enhance selectivity and reduce off-target effects.

Comparison with Similar Compounds

CDK-2 Inhibition and Anticancer Activity

  • Analog A (2-[1-Cyano-2-(4-methoxyphenyl)vinyl]-5,7-diphenyl derivative) exhibits potent CDK-2 inhibition (IC₅₀ ~0.5 μM) and induces G2/M phase arrest in HepG-2 cells .
  • The target compound lacks phenyl groups at positions 5 and 7 (replaced by methyl groups), which may reduce steric hindrance and alter binding affinity to CDK-2.

TSPO Binding and Neuroimaging

  • DPA-713 and DPA-714 (acetamide derivatives with 4-methoxyphenyl or fluoroethoxy groups) show high affinity for TSPO, a biomarker for neuroinflammation. DPA-714 exhibits superior in vivo uptake due to fluorination .
  • The target compound lacks the acetamide side chain critical for TSPO binding, indicating divergent applications. Its pyridinyl group may instead favor interactions with kinase domains.

Hypnotic Activity

  • Pyrazolo[1,5-a]pyrimidine-3-carbonitriles with 5-methyl-7-substituted groups (e.g., 1c in ) demonstrate sedative effects in preclinical models.

Physicochemical and Reactivity Comparisons

  • Solubility : The target compound’s pyridinyl group may improve aqueous solubility compared to purely aromatic analogs like A ().
  • Reactivity : The 3-carbonitrile group in the target compound enables further functionalization, akin to derivatives in , which form thioanilides with phenyl isothiocyanate .

Q & A

Q. Basic

  • Electron-withdrawing groups (e.g., cyano, trifluoromethyl): Enhance electrophilicity for nucleophilic substitutions (e.g., amination) and improve metabolic stability .
  • Aromatic rings (e.g., 2-pyridinyl): Facilitate π-π stacking in enzyme binding pockets, critical for kinase inhibition .
  • Steric effects : Bulky groups at the 3-position (e.g., phenylazo) hinder rotational freedom, affecting conformational stability .

What strategies are employed to design derivatives with enhanced bioactivity?

Q. Advanced

  • Fragment-based drug design : Replace the 5,7-dimethyl groups with bioisosteres (e.g., cyclopropyl) to improve solubility .
  • Click chemistry : Introduce triazole moieties via Huisgen cycloaddition for targeted protein interactions.
  • SAR studies : Test substitutions at the 2-vinyl position (e.g., halogen vs. methoxy) to optimize IC₅₀ values against cancer cell lines .

What safety protocols are essential during synthesis and handling?

Q. Basic

  • Waste management : Segregate chlorinated byproducts (e.g., from chloroacetic acid) and transfer to licensed disposal firms .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure to cyano groups.
  • Thermal monitoring : Control exothermic reactions (e.g., reflux at 60°C ± 2°C) to prevent decomposition .

How can crystallographic data address challenges in polymorph identification?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve unit cell parameters (e.g., a = 4.9817 Å, c = 10.1526 Å) to distinguish polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing stability.
  • Powder XRD : Monitor batch consistency during scale-up to avoid unintended phase transitions .

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